molecular formula C24H24N4O3 B10990487 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B10990487
M. Wt: 416.5 g/mol
InChI Key: FAVZCPAXYZFXKF-UHFFFAOYSA-N
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Description

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic compound that belongs to the class of imidazolidinones and carbazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazolidinone ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the benzyl group: Benzylation can be performed using benzyl chloride in the presence of a base like sodium hydroxide.

    Formation of the carbazole ring: This can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling of the imidazolidinone and carbazole moieties: This step might involve amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the carbazole ring.

    Reduction: Reduction reactions might target the imidazolidinone ring or the acetamide group.

    Substitution: Substitution reactions could occur at various positions on the benzyl or carbazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce secondary amines.

Scientific Research Applications

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide could have several scientific research applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating signaling pathways, such as those involved in cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetamide
  • N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Uniqueness

The unique combination of the imidazolidinone and carbazole moieties in 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide might confer distinct biological activities or chemical properties that are not observed in the individual components.

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

InChI

InChI=1S/C24H24N4O3/c29-21(13-20-23(30)28(24(31)27-20)14-15-7-2-1-3-8-15)25-19-12-6-10-17-16-9-4-5-11-18(16)26-22(17)19/h1-5,7-9,11,19-20,26H,6,10,12-14H2,(H,25,29)(H,27,31)

InChI Key

FAVZCPAXYZFXKF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CC4C(=O)N(C(=O)N4)CC5=CC=CC=C5

Origin of Product

United States

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